1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)2-4-12-5(6(13)14)1-3-11-12/h1,3H,2,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTIZFMDLWJRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-05-7 | |
| Record name | 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of the pyrazole ring core.
- N-alkylation to introduce the 3,3,3-trifluoropropyl substituent at the nitrogen atom.
- Functionalization at the 5-position to introduce the carboxylic acid group, often via ester intermediates or direct carboxylation.
- Optional halogenation or further functional group manipulation to facilitate subsequent transformations.
Preparation via N-Substituted 1H-pyrazole-5-carboxylate Intermediates
According to a patented process, the preparation of N-substituted 1H-pyrazole-5-carboxylate compounds (which include 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid as a target acid form) proceeds through the following steps:
- Step (i): Synthesis of the N-substituted pyrazole-5-formate or ester intermediate where the N-substituent is the 3,3,3-trifluoropropyl group.
- Step (ii-b): Hydrolysis or conversion of the ester intermediate to the corresponding carboxylic acid.
- Step (ii-c): Optional conversion of the acid to the acid chloride for further derivatization.
The method allows various substitutions on the pyrazole ring and the N-substituent, including fluoroalkyl groups like trifluoropropyl, making it adaptable for the target compound.
N-Alkylation Route
A common approach involves:
- Starting from 1H-pyrazole-5-carboxylic acid or its ester derivative.
- Performing N-alkylation with a suitable trifluoropropyl halide (e.g., 3,3,3-trifluoropropyl bromide or iodide) under basic conditions.
This step introduces the trifluoropropyl group at the nitrogen atom. The reaction conditions typically require a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO) to facilitate the nucleophilic substitution.
Functionalization via Lithiation and Subsequent Transformations
Recent research on trifluoromethyl-substituted pyrazoles provides insights into advanced functionalization strategies that can be adapted for trifluoropropyl derivatives:
- Lithiation: Directed ortho-metalation (DoM) or lithium-halogen exchange of halogenated pyrazole intermediates allows the introduction of functional groups at specific positions on the pyrazole ring.
- Functional Group Introduction: Subsequent quenching with electrophiles such as carbon dioxide (for carboxylation), aldehydes, or boron reagents enables the synthesis of carboxylic acids and other derivatives.
- Flow Reactor Techniques: For precise control and improved yields, lithiation and functionalization can be performed in continuous flow reactors.
Although these methods have been demonstrated primarily for trifluoromethyl-substituted pyrazoles, they are applicable to trifluoropropyl analogs with appropriate modifications.
Example Preparation Scheme
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Pyrazole ring formation | Cyclization of hydrazine derivatives with β-ketoesters or equivalents | 1H-pyrazole-5-carboxylate ester |
| 2 | N-Alkylation | 3,3,3-trifluoropropyl bromide, base (K2CO3/NaH), DMF | N-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate ester |
| 3 | Hydrolysis | Acidic or basic hydrolysis | This compound |
| 4 | Optional functionalization | Lithiation, electrophilic quenching | Functionalized derivatives (e.g., acid chloride) |
Research Findings and Yields
- The patented process reports high regioselectivity and good yields for N-substituted pyrazole-5-carboxylates, with subsequent hydrolysis to the acid typically exceeding 80% yield.
- Lithiation-based functionalization methods offer high functional group tolerance and allow for late-stage diversification, improving synthetic flexibility.
- N-alkylation with trifluoropropyl halides proceeds efficiently under mild conditions, minimizing side reactions and decomposition.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Patented N-substituted ester hydrolysis | Multi-step, high regioselectivity, adaptable N-substituents | High yield, scalable | Requires ester intermediates |
| Direct N-alkylation | Simple alkylation of pyrazole nitrogen | Straightforward, mild conditions | Possible side reactions if not controlled |
| Lithiation and electrophilic quenching | Late-stage functionalization, flow reactor compatible | High functional group diversity | Requires halogenated intermediates |
| Bromination + metalation | Halogenation followed by metalation for substitution | Precise substitution at pyrazole ring | Multi-step, sensitive to conditions |
Biological Activity
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and metabolic modulation. This article summarizes the current understanding of its biological activity based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C7H7F3N2O2
- SMILES : C1=C(N(N=C1)CCC(F)(F)F)C(=O)O
- InChIKey : LQTIZFMDLWJRNY-UHFFFAOYSA-N
The compound features a pyrazole ring with a carboxylic acid group and a trifluoropropyl substituent, which contributes to its unique chemical properties and potential biological interactions.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, may act as activators of pyruvate kinase M2 (PKM2), an enzyme involved in cancer metabolism. PKM2 activation has been linked to the modulation of the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This metabolic shift is a hallmark of many tumors and presents a therapeutic target.
A study highlighted the optimization of pyrazole derivatives to enhance their potency as PKM2 activators, suggesting that modifications to the pyrazole structure can lead to significant increases in anticancer activity .
The mechanism by which this compound exerts its effects may involve:
Table 1: Summary of Biological Activities
Literature Review
Despite the promising implications of this compound in cancer research and metabolic studies, comprehensive literature specifically focused on this compound is scarce. Most available studies discuss related pyrazole compounds or broader classes of pyrazoles with similar functional groups.
For instance, research into 3-(trifluoromethyl)-1H-pyrazole derivatives has demonstrated their potential as PKM2 activators and their role in altering cancer cell proliferation . However, direct studies on the biological activity of this compound remain limited.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Pyrazole Analogues
Q & A
Q. Optimization Tips :
- Use degassed solvents (e.g., DMF/water mixtures) to prevent side reactions .
- Purify intermediates via column chromatography or recrystallization to enhance final product purity. Reaction yields improve with controlled temperature (60–80°C) and stoichiometric excess of trifluoropropyl precursors .
What spectroscopic techniques are most effective for characterizing this compound?
Basic
Key techniques include:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and substituent positions. For example, deshielded protons near the trifluoropropyl group appear as distinct multiplets .
- LCMS/HRMS : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities. reports ESIMS m/z analysis with >94% purity thresholds .
- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bonds (if present) .
How does the presence of the trifluoropropyl group influence the compound’s reactivity in cross-coupling reactions?
Advanced
The trifluoropropyl group:
- Electron-Withdrawing Effects : Enhances electrophilicity of the pyrazole ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids (see for analogous reactions) .
- Steric Hindrance : The bulky CF₃ group may reduce coupling efficiency at the 5-position. Computational modeling (DFT) can predict optimal reaction sites .
- Stability : Fluorine substituents increase metabolic stability, making the compound suitable for bioactive molecule synthesis .
How can researchers resolve contradictions in biological activity data across studies involving this compound?
Advanced
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, notes pyrazole derivatives require strict pH control in enzymatic assays .
- Structural Analogues : Compare activity with closely related compounds (e.g., 1-(2-fluoro-5-methylphenyl) analogs in ) to isolate the trifluoropropyl group’s contribution .
- Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data and identify outliers .
What strategies mitigate decomposition during storage or experimental use?
Q. Advanced
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid group .
- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid unintended side reactions with moisture .
- Stabilizers : Add radical inhibitors (e.g., BHT) during long-term storage, as fluorinated compounds are prone to radical-mediated degradation .
How can computational methods aid in designing derivatives with enhanced binding affinity?
Q. Advanced
- Docking Studies : Use software like AutoDock to predict interactions with target proteins (e.g., kinases in ). Focus on the carboxylic acid’s role in hydrogen bonding .
- QSAR Modeling : Correlate trifluoropropyl substituent positions with bioactivity data to prioritize synthetic targets .
- Solubility Prediction : Tools like COSMO-RS estimate logP values to balance lipophilicity (XLogP3 ~2.4, as in ) and aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
